(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-21-16-8-7-12(10-15(16)17)9-14(11-18)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRROKCUUSYXJR-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.
Formation of the substituted phenyl group: The 3-chloro-4-methoxyphenyl group can be synthesized through electrophilic aromatic substitution reactions.
Coupling reaction: The final step involves coupling the benzenesulfonyl chloride with the substituted phenyl group in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology and Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Related Compounds
Key Observations:
Electronic Effects: The target compound’s benzenesulfonyl group (EWG) enhances electrophilicity at the α-position, contrasting with electron-donating diphenylamino groups in compounds, which lower HOMO-LUMO gaps (reported ΔE = ~3.2 eV) . The 3-chloro-4-methoxyphenyl group introduces steric and electronic complexity, differing from simpler substituents like 3,4-dimethoxy () or nitro groups ().
Stereochemical Impact :
- The E-configuration in the target compound promotes trans-planar geometry, unlike Z-isomers (e.g., ), which exhibit cis-planar arrangements affecting packing efficiency and photophysical properties .
Crystallographic Behavior: Compounds with diphenylamino groups () show strong π-π interactions (Cg–Cg distances: ~3.5–3.8 Å), whereas the target’s bulky benzenesulfonyl group may reduce such interactions but enhance thermal stability . Linear nitrile chains (e.g., : C–C–N angle = 176.2°) are common in α,β-unsaturated nitriles, suggesting similar rigidity in the target compound .
Key Findings:
- The benzenesulfonyl group in the target compound may improve bioavailability compared to non-sulfonated analogs, as seen in sulfonamide-based drugs .
- Microwave synthesis () offers higher efficiency (~80% yield in 30 minutes) compared to traditional methods, though the target compound’s synthesis route remains unspecified .
Photophysical and Electrochemical Properties
- HOMO-LUMO Gaps : compounds exhibit ΔE = 3.0–3.5 eV, tunable via substituents. The target’s benzenesulfonyl group likely reduces ΔE further, enhancing charge-transfer capabilities .
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize zwitterionic states in diphenylamino derivatives (). The target’s sulfonyl group may similarly enhance solvatochromism .
Biological Activity
(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile, also known by its CAS number 861207-90-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Preparation of Benzenesulfonyl Chloride : This is the starting material that reacts with amines and thiols.
- Formation of Intermediate Compounds : Controlled conditions are necessary to ensure high yield and purity.
- Final Product Isolation : Techniques such as chromatography are employed for purification.
The molecular formula for this compound is , with a molar mass of 333.79 g/mol .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that structural modifications in related compounds can enhance their activity against various cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Induces apoptosis |
| Compound B | SW480 | 20 | G2/M cell cycle arrest |
| (2E)-2-Benzenesulfonyl... | A549 | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies suggest that it may inhibit the growth of specific bacterial strains, though precise Minimum Inhibitory Concentration (MIC) values need further investigation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes.
- Alteration of Signaling Pathways : By modulating receptor activity, it can influence downstream signaling cascades.
Detailed studies on binding affinity and kinetics are essential to fully elucidate these mechanisms .
Case Studies
A notable study investigated the anticancer properties of structurally related compounds, demonstrating that modifications at specific positions significantly enhanced their efficacy against cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry to analyze cell cycle effects .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Critical parameters include:
- Temperature control : Elevated temperatures (~80–100°C) accelerate reactions but may increase side products.
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of aromatic intermediates .
- Catalyst use : Bases like K₂CO₃ or NaOH facilitate deprotonation and nucleophilic attack .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the pure product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and sulfonyl/cyano groups (distinct deshielding). Integration confirms substituent positions .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ peaks to confirm molecular weight (e.g., m/z ~388 for C₁₆H₁₁ClNO₃S) .
- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
Q. How can researchers mitigate side reactions during the formation of the prop-2-enenitrile backbone?
- Methodological Answer :
- Steric control : Use bulky substituents to favor the (E)-isomer via thermodynamic control.
- Anhydrous conditions : Prevent hydrolysis of the nitrile group .
- Stepwise addition : Introduce benzenesulfonyl and chloro-methoxyphenyl groups sequentially to avoid competing pathways .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (~4.5–5.0 eV), indicating charge-transfer potential .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Prioritize π-π stacking (aromatic rings) and hydrogen bonding (sulfonyl O atoms) .
- MD simulations : Assess stability in aqueous/organic environments (e.g., GROMACS) to guide solvent selection for assays .
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer :
- Crystal growth : Use slow evaporation in DCM/hexane to obtain single crystals.
- SHELX refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for sulfonyl and nitrile groups .
- Validation : Check Flack parameter (near 0) and R-factor convergence (<5%) to confirm the (E)-configuration .
Q. What mechanistic insights explain contradictory bioactivity data observed in related enaminonitrile derivatives?
- Methodological Answer :
- SAR analysis : Compare substituent effects:
- Electron-withdrawing groups (e.g., -Cl, -SO₂Ph) enhance electrophilicity, increasing kinase inhibition .
- Methoxy positioning (para vs. meta) alters steric bulk, affecting target binding .
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to explain variability in in vivo vs. in vitro results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
